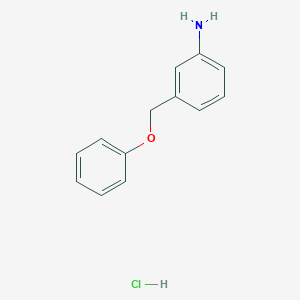

3-(Phenoxymethyl)aniline hydrochloride

Description

Significance of Aniline (B41778) Derivatives in Synthetic Organic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are foundational materials in organic synthesis. libretexts.org Their importance stems from the reactivity of the amino group attached to an aromatic ring, which can undergo a wide array of chemical transformations. nih.gov This versatility makes them crucial intermediates in the production of a vast range of commercial products, including polymers, rubber processing chemicals, herbicides, and pigments. libretexts.org

In the pharmaceutical industry, the aniline scaffold is a key component in numerous drugs. nih.govnih.gov For instance, it is a precursor in the synthesis of well-known analgesics like paracetamol. libretexts.org The amino group can be readily acylated, alkylated, and used in diazotization reactions to form diazonium salts, which are themselves highly versatile intermediates for introducing a variety of functional groups onto the aromatic ring. nih.gov

The basicity of the amino group allows for the formation of stable salts, such as hydrochlorides. Converting an aniline derivative to its hydrochloride salt is a common strategy to improve its solubility in water and enhance its stability and ease of handling, which is particularly advantageous in both laboratory and industrial settings. wikipedia.orgbldpharm.commasterorganicchemistry.com

Role of Aryl Ether Moieties in Molecular Design

The aryl ether moiety, characterized by an oxygen atom connecting two aromatic rings or an aromatic and an alkyl group, is another privileged scaffold in chemical science. This structural unit is prevalent in many natural products and biologically active compounds. The inclusion of an aryl ether linkage can significantly influence a molecule's properties by altering its conformation, lipophilicity, and metabolic stability.

In molecular design, particularly for pharmaceuticals and agrochemicals, the diaryl ether scaffold is recognized for its contribution to a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of aryl ethers is a well-established area of organic chemistry, with two classical methods being the Williamson ether synthesis and the Ullmann condensation. wikipedia.orgwikipedia.orgresearchgate.net

Williamson Ether Synthesis : This method typically involves the reaction of a sodium phenoxide with an alkyl halide in an SN2 reaction. It is a reliable route for forming alkyl aryl ethers. wikipedia.org

Ullmann Condensation : This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol (B47542), and is particularly useful for the synthesis of diaryl ethers. wikipedia.orgresearchgate.net

Modern advancements have introduced milder, more efficient catalytic systems, expanding the utility and scope of aryl ether synthesis. researchgate.net

Contextualization of 3-(Phenoxymethyl)aniline (B2966447) Hydrochloride within Aromatic Amine Chemistry

3-(Phenoxymethyl)aniline hydrochloride incorporates the key features of both an aniline derivative and an aryl ether. Its structure consists of an aniline ring substituted at the meta-position with a phenoxymethyl (B101242) group (-CH₂-O-Ph). This unique combination makes it a valuable bifunctional building block in synthetic chemistry.

Structural and Chemical Properties:

Below is a table summarizing the key identifiers and properties of the free base, 3-(Phenoxymethyl)aniline, and its hydrochloride salt.

| Property | 3-(Phenoxymethyl)aniline | This compound |

| CAS Number | 93189-16-3 scbt.com | 17399-32-5 bldpharm.com |

| Molecular Formula | C₁₃H₁₃NO scbt.com | C₁₃H₁₄ClNO |

| Molecular Weight | 199.25 g/mol scbt.com | 235.71 g/mol |

| Appearance | Pale brown low melting solid organic-chemistry.org | Crystalline solid |

This table is based on data from chemical suppliers and databases.

Synthesis:

The synthesis of the core structure, 3-(phenoxymethyl)aniline, can be envisioned through established synthetic routes. A common approach involves the reduction of the corresponding nitro compound, 1-nitro-3-(phenoxymethyl)benzene. organic-chemistry.org This nitro precursor can, in turn, be prepared via a Williamson-type ether synthesis by reacting 3-nitrobenzyl bromide with sodium phenoxide.

Alternatively, the molecule could be constructed by forming the ether linkage from precursors already containing the key functional groups. For example, a reaction between 3-aminobenzyl alcohol and a suitable phenylating agent under conditions of an Ullmann condensation could yield the desired aniline derivative. nih.govsigmaaldrich.com

The final step to obtain the title compound is the treatment of the free base, 3-(phenoxymethyl)aniline, with hydrochloric acid. This acid-base reaction protonates the amino group to form the anilinium chloride, yielding the stable and often more crystalline hydrochloride salt. bldpharm.comresearchgate.net

While specific, detailed research applications for this compound are not extensively documented in publicly available literature, its structure is emblematic of intermediates used in the synthesis of more complex molecules. The presence of a primary aromatic amine allows for a suite of subsequent reactions (e.g., amide formation, diazotization), while the aryl ether component provides a stable, lipophilic segment that can be crucial for biological interactions in medicinal chemistry research. Therefore, its primary role in chemical research is that of a versatile intermediate, bridging the chemistry of anilines and aryl ethers.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(phenoxymethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h1-9H,10,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZNPAWGOJNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938447 | |

| Record name | 3-(Phenoxymethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17399-32-5 | |

| Record name | NSC211768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenoxymethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenoxymethyl Aniline Hydrochloride

Direct Synthesis Strategies

Direct synthesis strategies focus on constructing the 3-(phenoxymethyl)aniline (B2966447) backbone and subsequently converting it to its hydrochloride salt.

The primary precursor for this route is the free base, 3-(phenoxymethyl)aniline. Its synthesis is commonly achieved via a Williamson ether synthesis. This reaction involves the formation of an ether linkage between a phenoxide and an organohalide. A typical approach involves the reaction of 3-nitrobenzyl bromide with sodium phenoxide. The resulting intermediate, 1-nitro-3-(phenoxymethyl)benzene, is then reduced to the corresponding aniline (B41778).

An alternative direct approach involves the coupling of 1,3-bis(bromomethyl)benzene (B165771) with 4-hydroxybenzaldehyde, followed by further modifications, showcasing methods to build complex phenoxymethyl (B101242) structures. mdpi.com While not a direct synthesis of the target molecule, this illustrates the versatility of forming phenoxymethyl linkages. mdpi.com

Table 1: Precursors for Direct Synthesis of 3-(Phenoxymethyl)aniline

| Reactant 1 | Reactant 2 | Intermediate Product |

| 3-Nitrobenzyl bromide | Sodium Phenoxide | 1-nitro-3-(phenoxymethyl)benzene |

| Phenol (B47542) | 3-Aminobenzyl chloride | 3-(Phenoxymethyl)aniline |

| 3-Aminophenol (B1664112) | Benzyl (B1604629) chloride | 3-(Phenoxymethyl)aniline |

This table is interactive and can be sorted by column.

The final step in the direct synthesis is the conversion of the free base, 3-(phenoxymethyl)aniline, into its hydrochloride salt. This is a standard acid-base reaction. chemguide.co.uk The amine group on the aniline is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton from an acid. chemguide.co.uk

The reaction is typically carried out by dissolving 3-(phenoxymethyl)aniline in a suitable organic solvent, such as diethyl ether or ethanol (B145695), and then adding a solution of hydrochloric acid (HCl). researchgate.netnih.gov The HCl can be in the form of a concentrated aqueous solution, a solution in an organic solvent, or as a gas. google.comresearchgate.net The reaction is exothermic and results in the precipitation of 3-(Phenoxymethyl)aniline hydrochloride as a solid, which can then be isolated by filtration and dried. nih.gov

The general reaction is as follows: C₆H₅OCH₂C₆H₄NH₂ + HCl → [C₆H₅OCH₂C₆H₄NH₃]⁺Cl⁻

This salt formation is a reversible process. The free base can be regenerated by treating the hydrochloride salt with a stronger base, such as sodium hydroxide, to remove the proton from the anilinium ion. chemguide.co.uk

Functional Group Interconversion Routes to this compound

These routes involve synthesizing a precursor molecule that already contains the phenoxymethylaniline carbon skeleton but requires modification of a functional group to yield the target aniline.

One of the most common and efficient methods for preparing aromatic amines is the reduction of the corresponding nitro compound. nih.gov In this case, the precursor is 1-nitro-3-(phenoxymethyl)benzene. This intermediate is synthesized, as mentioned previously, via the reaction of 3-nitrobenzyl halide with a phenoxide.

The subsequent reduction of the nitro group (-NO₂) to an amine group (-NH₂) can be accomplished using a variety of reducing agents and conditions. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under pressure. This method is often preferred due to its high yields and clean reaction products. researchgate.net

Metal-Acid Reduction: Historically, a common method for this conversion was the Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid. nih.gov Other metal-acid systems, such as tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, are also effective. chemicalbook.com When using HCl, the product is directly formed as the aniline hydrochloride salt.

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney nickel or iron(III) chloride, hydrazine hydrate (N₂H₄·H₂O) can serve as a convenient hydrogen source for the reduction of nitroarenes. researchgate.netmdpi.com

Table 2: Comparison of Reducing Agents for 1-nitro-3-(phenoxymethyl)benzene

| Reducing System | Catalyst/Conditions | Product Form | Key Advantages |

| H₂ | Pd/C, PtO₂, or Raney Ni | Free Base | High yield, clean reaction |

| Fe / HCl | Reflux | Hydrochloride Salt | Inexpensive reagents |

| SnCl₂ / HCl | Methanol, Reflux | Hydrochloride Salt | Effective for laboratory scale chemicalbook.com |

| N₂H₄·H₂O | Raney Ni or FeCl₃ | Free Base | Avoids high-pressure H₂ gas researchgate.netmdpi.com |

This table is interactive and can be sorted by column.

Another functional group interconversion strategy involves the hydrolysis of an amide precursor. This route can be useful if the amine group needs to be protected during an earlier synthetic step. The synthesis would first involve the preparation of an N-acylated derivative, such as N-(3-(phenoxymethyl)phenyl)acetamide.

This amide intermediate can be prepared by reacting 3-(phenoxymethyl)aniline with an acylating agent like acetyl chloride or acetic anhydride. chemguide.co.uk

The amide is then hydrolyzed to yield the aniline. This hydrolysis can be carried out under either acidic or basic conditions.

Acidic Hydrolysis: Refluxing the amide with an aqueous acid, such as hydrochloric acid or sulfuric acid, will cleave the amide bond. Using hydrochloric acid has the advantage of directly producing the this compound salt upon workup.

Basic Hydrolysis: Heating the amide with an aqueous base, such as sodium hydroxide, will also effect hydrolysis. This process yields the free aniline, which would then need to be isolated and subsequently treated with hydrochloric acid to form the desired salt.

Optimization of Reaction Conditions

To maximize the yield and purity of this compound, optimization of reaction conditions is crucial. The reduction of the nitro precursor is often a key step to optimize.

For catalytic hydrogenation , several parameters can be adjusted:

Catalyst Choice and Loading: The activity can vary between catalysts like Pd/C and PtO₂. The weight percentage of the catalyst relative to the nitro compound is optimized to ensure complete reaction without being wasteful.

Hydrogen Pressure: Higher pressures can increase the reaction rate, but require specialized equipment. The optimal pressure is the lowest pressure that provides a reasonable reaction time. researchgate.net

Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., 40-60°C) can accelerate the reaction. researchgate.net Higher temperatures can sometimes lead to side reactions.

Solvent: The choice of solvent (e.g., methanol, ethanol, ethyl acetate) can affect the solubility of the starting material and the catalyst's activity.

For metal-acid reductions , the key variables include the concentration of the acid, the reaction temperature, and the reaction time. Sufficient acid must be present to consume the metal and form the anilinium salt.

In the final salt formation step, the key is to use a slight excess of hydrochloric acid to ensure complete protonation of the aniline. The choice of solvent can influence the crystal size and purity of the precipitated hydrochloride salt. Cooling the solution slowly can promote the formation of larger, more easily filterable crystals.

Table 3: Parameters for Optimization of Nitro Group Reduction (Catalytic Hydrogenation)

| Parameter | Range/Options | Effect on Reaction |

| Catalyst | Pd/C, PtO₂, Raney Ni | Affects reaction rate and selectivity |

| Temperature | 25 - 70°C | Higher temperature increases rate, but may cause side reactions researchgate.net |

| H₂ Pressure | 1 - 5 atm | Higher pressure increases rate researchgate.net |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Affects solubility and catalyst performance |

| Reaction Time | 1 - 24 hours | Monitored for completion to avoid over-reduction or side products |

This table is interactive and can be sorted by column.

Solvent Effects in Synthetic Pathways

The choice of solvent is a crucial factor in the synthesis of the 3-(phenoxymethyl)aniline precursor, primarily influencing reactant solubility, reaction rates, and catalyst stability. The formation of the central ether bond, often accomplished through an Ullmann condensation or a similar cross-coupling reaction, is particularly sensitive to the solvent medium.

Historically, traditional Ullmann reactions necessitated high-boiling, polar aprotic solvents to achieve viable yields. wikipedia.org Research into related Ullmann C-C coupling reactions has demonstrated that polar solvents significantly outperform non-polar alternatives. For instance, studies have shown that Dimethylformamide (DMF) and Tetrahydrofuran (THF) provide excellent product yields, whereas less polar solvents like toluene (B28343) and benzene (B151609) result in meager yields. researchgate.net

In modern, catalyzed C-O coupling reactions for diaryl ether synthesis, polar aprotic solvents remain the preferred choice. Dimethyl sulfoxide (B87167) (DMSO) and DMF are frequently employed, providing a suitable medium for the dissolution of reactants and facilitating the catalytic cycle. nih.govrsc.orgmdpi.com For the selective O-arylation of 3-aminophenol, a closely related precursor, DMSO was identified as an effective solvent when using a copper-based catalyst system. nih.gov For palladium-catalyzed etherification reactions, THF has been presented as a more user-friendly alternative to solvents like 1,4-dioxane. nih.gov The selection of the solvent is therefore a balance between achieving high reactivity and adhering to practical and environmental considerations.

Table 1: Solvent Effects in Diaryl Ether Synthesis Pathways

| Reaction Type | Solvent(s) | Typical Outcome | Reference(s) |

|---|---|---|---|

| Traditional Ullmann | N-Methylpyrrolidone (NMP), DMF | Required for high temperatures | wikipedia.org |

| Modern Ullmann-type | DMF, DMSO | Good to excellent yields | researchgate.netrsc.orgmdpi.com |

| Selective Cu-catalyzed O-Arylation | DMSO | High chemoselectivity and yield | nih.gov |

| Pd-catalyzed C-O Coupling | THF, 1,4-Dioxane | Good yields under milder conditions | nih.govnih.gov |

Temperature and Pressure Parameters

Temperature is a critical parameter that directly influences the reaction kinetics of the ether formation step. Classical Ullmann conditions are famously harsh, often requiring temperatures exceeding 200°C to drive the reaction to completion. wikipedia.orgorganic-chemistry.org However, the development of advanced catalytic systems has enabled a significant reduction in the required thermal energy.

Modern copper-catalyzed Ullmann-type reactions for diaryl ether synthesis can now be conducted under significantly milder conditions. Depending on the specific catalyst, ligand, and substrates, temperatures can range from 90°C to 120°C. rsc.orgmdpi.com In some optimized systems utilizing highly active nanocatalysts or specific ligands, the reaction can even proceed at room temperature. researchgate.net Similarly, palladium-catalyzed C-O cross-coupling reactions can be performed at temperatures ranging from room temperature (for activated substrates) to around 110°C. nih.govnih.govnih.gov For the synthesis of the 3-(phenoxymethyl)aniline core, these milder conditions are advantageous as they minimize the potential for side reactions and degradation of the amine functionality.

Most of these synthetic steps are performed at atmospheric pressure in standard laboratory glassware. The final conversion of the synthesized 3-(phenoxymethyl)aniline to its hydrochloride salt is typically achieved by treating a solution of the aniline with hydrochloric acid under ambient temperature and pressure. orgsyn.orggoogle.com An alternative industrial process for aniline hydrochloride formation involves a gas-phase reaction between aniline vapor and hydrogen chloride gas at temperatures above 250°C. nih.govgoogle.com

Table 2: Temperature Regimes for Key Synthetic Transformations

| Reaction Type | Temperature Range | Notes | Reference(s) |

|---|---|---|---|

| Traditional Ullmann Condensation | > 200 °C | Harsh conditions, often requires high-boiling solvents. | wikipedia.orgorganic-chemistry.org |

| Modern Cu-Catalyzed C-O Coupling | Room Temp. - 120 °C | Dependent on catalyst, ligand, and substrate reactivity. | rsc.orgmdpi.comresearchgate.net |

| Pd-Catalyzed C-O Coupling | Room Temp. - 110 °C | Allows for lower temperature synthesis of ethers. | nih.govnih.govnih.gov |

| Nitro Group Reduction (Catalytic Hydrogenation) | Room Temperature | Standard, efficient method performed at atmospheric H₂ pressure. | chemicalbook.com |

| Hydrochloride Salt Formation (Gas Phase) | > 250 °C | Industrial process for direct reaction of aniline vapor and HCl gas. | nih.govgoogle.com |

| Hydrochloride Salt Formation (Solution) | 0 °C - Room Temp. | Standard laboratory procedure involving aniline and HCl solution. | google.com |

Catalyst Selection and Activity in Targeted Transformations

The choice of catalyst is arguably the most influential factor in the synthesis of 3-(phenoxymethyl)aniline, dictating the reaction pathway, efficiency, and selectivity. Both copper- and palladium-based systems are prominent in the formation of the crucial C-O ether bond.

Copper-Based Catalysts: The Ullmann reaction and its modern variants are defined by the use of copper catalysts. These can range from elemental copper powder and simple copper(I) salts like cuprous iodide (CuI) to more sophisticated systems like copper oxide (CuO) nanoparticles. wikipedia.orgmdpi.comresearchgate.net The activity of these catalysts is often dramatically enhanced by the addition of a ligand. For the selective O-arylation of 3-aminophenol, a reaction highly analogous to a key step in the synthesis of the target compound, a catalyst system composed of CuI and picolinic acid as the ligand proved highly effective. nih.gov Other ligands such as N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA) and various oxalamides have also been successfully employed to facilitate copper-catalyzed C-O bond formation. nih.govrsc.org

Palladium-Based Catalysts: As an alternative to copper, palladium-based catalysts, well-known for the Buchwald-Hartwig amination, are also highly effective for C-O cross-coupling reactions. organic-chemistry.orglibretexts.org These systems typically consist of a palladium source, such as Pd(OAc)₂, and a specialized, often bulky, phosphine (B1218219) ligand. Ligands like RockPhos and NIXANTPHOS have been developed to facilitate the coupling of alcohols and phenols with aryl halides. nih.govnih.gov For the synthesis of N-arylated aminophenols, the BrettPhos precatalyst has been shown to be highly selective. nih.gov

Catalysts for Other Transformations: In synthetic routes that proceed via a nitro-substituted intermediate, such as 1-nitro-3-(phenoxymethyl)benzene, a subsequent reduction step is required to form the aniline. This transformation is most commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. chemicalbook.comchemicalbook.com This method is highly efficient and chemoselective for the reduction of nitro groups. The final step, the formation of the hydrochloride salt, is a non-catalytic acid-base reaction.

Advanced Synthetic Transformations Involving 3 Phenoxymethyl Aniline Hydrochloride As a Synthon

Amination Reactions Utilizing the Aniline (B41778) Moiety

The primary amino group of the aniline moiety in 3-(phenoxymethyl)aniline (B2966447) is a key site for a range of synthetic transformations, including derivatization at the nitrogen center and condensation reactions to form Schiff bases.

Derivatization at the Nitrogen Center

The nucleophilic nature of the primary amine in 3-(phenoxymethyl)aniline allows for various derivatization reactions at the nitrogen atom. A common transformation is N-alkylation, which can be achieved using alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The selectivity for mono- or di-alkylation can often be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature. For instance, using a 1:1 molar ratio of the aniline to the alkylating agent in the presence of a non-nucleophilic base can favor the formation of the secondary amine.

Another important derivatization is N-acylation, which involves the reaction of the aniline with acylating agents like acid chlorides or anhydrides. This reaction is generally rapid and leads to the formation of stable amide derivatives. The resulting amides are often crystalline solids and can serve as protecting groups for the amine functionality or as key intermediates in the synthesis of more complex molecules. The electronic properties of the acylating agent can influence the reactivity of the aniline; electron-withdrawing groups on the acylating agent can enhance its electrophilicity and facilitate the reaction.

| Reaction Type | Reagent | Product Type | Key Considerations |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine | Stoichiometry, reaction temperature |

| N-Acylation | Acid Chloride/Anhydride | Amide | Reactivity of acylating agent |

Condensation Reactions for Schiff Base Formation

The reaction of the primary amine of 3-(phenoxymethyl)aniline with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. advancechemjournal.comresearchgate.netinternationaljournalcorner.comnanobioletters.com This condensation reaction is typically carried out under acidic or basic catalysis, or upon heating, and involves the elimination of a water molecule. researchgate.net Aromatic aldehydes are particularly effective in forming stable Schiff bases due to the conjugation of the resulting imine double bond with the aromatic ring. researchgate.net

The general procedure for synthesizing Schiff bases from anilines involves dissolving the aniline and the carbonyl compound in a suitable solvent, such as ethanol (B145695), and refluxing the mixture, often in the presence of a catalytic amount of acid like glacial acetic acid. advancechemjournal.com The products can then be isolated by crystallization. The formation of the C=N bond is a key characteristic of these compounds and can be readily identified by spectroscopic methods such as IR and NMR spectroscopy. nanobioletters.com

| Carbonyl Compound | Reaction Conditions | Product |

| Aromatic Aldehyde | Ethanol, reflux, cat. acid | Aromatic Schiff Base |

| Aliphatic Aldehyde | Varies, may require milder conditions | Aliphatic Schiff Base |

| Ketone | Generally less reactive than aldehydes | Ketimine |

Reactions Involving the Phenoxymethyl (B101242) Ether Linkage

The ether linkage in 3-(phenoxymethyl)aniline provides another avenue for synthetic modification, primarily through cleavage of the C-O bond or by functionalization of the phenoxy group.

Ether Cleavage and Formation Reactions

The ether bond in phenoxymethyl derivatives can be cleaved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction proceeds via nucleophilic substitution, where the halide ion attacks the less sterically hindered carbon of the ether. In the case of 3-(phenoxymethyl)aniline, the cleavage would likely yield 3-aminophenol (B1664112) and a benzyl (B1604629) halide. The reaction mechanism can be either SN1 or SN2, depending on the stability of the potential carbocation intermediates. Given the primary nature of the benzylic carbon, an SN2 mechanism is more probable.

Conversely, the formation of the phenoxymethyl ether linkage can be achieved through a Williamson ether synthesis. This involves the reaction of a phenoxide with a suitable benzyl halide. In the context of synthesizing derivatives of 3-(phenoxymethyl)aniline, one could envision reacting a substituted phenol (B47542) with a derivative of 3-(halomethyl)aniline.

Modifications of the Phenoxy Moiety

The phenoxy group itself can be a target for synthetic modifications. Electrophilic aromatic substitution reactions on the phenoxy ring can introduce various functional groups. The directing effect of the ether oxygen will influence the position of substitution, typically favoring the ortho and para positions. For example, nitration or halogenation of the phenoxy ring would be expected to yield ortho- and para-substituted derivatives. The specific reaction conditions, such as the choice of reagent and solvent, would be crucial in controlling the regioselectivity and avoiding side reactions.

Ring Functionalization of the Aromatic Cores

Both the aniline and the phenoxy aromatic rings in 3-(phenoxymethyl)aniline are susceptible to electrophilic aromatic substitution. The amino group of the aniline ring is a strong activating group and an ortho-, para-director. wikipedia.orgbyjus.comchemistrysteps.com This means that electrophiles will preferentially attack the positions ortho and para to the amino group. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating and meta-directing group. byjus.comquora.com This change in directing effect can be exploited to achieve different substitution patterns.

Similarly, the ether oxygen of the phenoxymethyl group is also an activating, ortho-, para-directing group for the phenoxy ring. wikipedia.org Therefore, electrophilic substitution on the phenoxy ring will also be directed to the ortho and para positions. The relative reactivity of the two aromatic rings towards electrophilic attack would depend on the specific reaction conditions and the nature of the electrophile. It is conceivable that selective functionalization of one ring over the other could be achieved by careful control of these parameters.

| Aromatic Ring | Activating/Deactivating Group | Directing Effect | Potential Reactions |

| Aniline Ring | -NH2 (activating) | Ortho, Para | Halogenation, Nitration, Sulfonation |

| Aniline Ring (acidic) | -NH3+ (deactivating) | Meta | Nitration (under specific conditions) |

| Phenoxy Ring | -O-R (activating) | Ortho, Para | Halogenation, Nitration, Friedel-Crafts |

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing aromatic rings. In 3-(phenoxymethyl)aniline, the aniline ring is highly activated towards electrophiles due to the strong electron-donating nature of the amino (-NH₂) group. This group directs incoming electrophiles primarily to the ortho and para positions (C2, C4, and C6). However, the high reactivity can lead to challenges, including polysubstitution and oxidation.

When used as the hydrochloride salt, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, fundamentally altering the regiochemical outcome of SEAr reactions. Therefore, careful control of the reaction conditions, particularly pH, is crucial. A common strategy to modulate reactivity and ensure selective monofunctionalization at the ortho/para positions is to protect the amine as an amide (e.g., an acetanilide). The resulting N-acyl group is less activating than a free amine but remains a reliable ortho, para-director.

The phenoxymethyl substituent has a weaker influence on the aniline ring's reactivity. The ether oxygen is weakly activating and directs ortho and para, but its effect is largely overridden by the much stronger amino or amido group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-(Phenoxymethyl)aniline Derivatives

| Derivative | Activating/Deactivating Nature | Directing Effect | Major Product(s) with Electrophile (E⁺) |

| 3-(Phenoxymethyl)aniline (free base) | Strongly Activating | Ortho, Para | 2-E-, 4-E-, and 6-E-3-(phenoxymethyl)aniline |

| 3-(Phenoxymethyl)aniline hydrochloride | Strongly Deactivating | Meta | 5-E-3-(phenoxymethyl)aniline |

| N-Acetyl-3-(phenoxymethyl)aniline | Moderately Activating | Ortho, Para | 4-E-N-acetyl-3-(phenoxymethyl)aniline (major due to sterics) |

This table presents expected outcomes based on established principles of electrophilic aromatic substitution.

Detailed research on analogous systems shows that direct halogenation of anilines with reagents like bromine water often leads to polyhalogenated products. nih.gov For instance, direct bromination of aniline rapidly yields 2,4,6-tribromoaniline. nih.gov To achieve monosubstitution on a molecule like 3-(phenoxymethyl)aniline, protection of the amine followed by reaction with a milder halogenating agent (e.g., N-bromosuccinimide) would be the preferred method. Similarly, direct nitration of anilines in strong acid leads to a significant amount of the meta-substituted product due to the formation of the anilinium ion. nih.govresearchgate.net The protective acylation strategy circumvents this issue, favoring the formation of the para-nitro derivative in high yield. researchgate.net

Directed Ortho Metalation Approaches

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings ortho to a directing metalation group (DMG). nih.gov This method involves deprotonation by a strong organolithium base, forming an aryllithium intermediate that can be trapped by various electrophiles. nih.gov The primary amino group of 3-(phenoxymethyl)aniline is not an effective DMG and its acidic protons would quench the organolithium reagent.

To apply DoM strategies to the aniline ring of this synthon, the amine must first be converted into a suitable DMG. wikipedia.org Effective DMGs derived from primary amines include N-pivaloyl (-NHCOtBu), N-carbamoyl (-NHCONR₂), and N-silyl groups. wikipedia.orgsemanticscholar.org These groups coordinate with the lithium atom of the base (e.g., n-butyllithium or sec-butyllithium), directing deprotonation exclusively to the adjacent ortho position(s). nih.gov

For an N-protected derivative of 3-(phenoxymethyl)aniline, two ortho positions are available for metalation: C2 and C4.

The C2 position is ortho to the DMG.

The C4 position is also ortho to the DMG.

The regiochemical outcome would depend on the specific DMG and reaction conditions, though the C2 position is often favored due to chelation. The ether oxygen of the phenoxymethyl group is generally considered a weak DMG and is unlikely to direct metalation in the presence of a stronger N-based DMG. wikipedia.org

Table 2: Potential Directed Ortho Metalation of N-Acyl-3-(phenoxymethyl)aniline

| Directing Metalating Group (DMG) | Position of Lithiation | Potential Electrophiles (E) | Resulting Product Structure |

| -NHCOtBu (Pivaloyl) | C2 | I₂, (CH₃)₃SiCl, CO₂, DMF | 2-Iodo-, 2-Trimethylsilyl-, 2-Carboxy-, 2-Formyl- derivatives |

| -NHCO₂tBu (Boc) | C2 | Ph₂S₂, ClSnBu₃, B(OiPr)₃ | 2-Phenylthio-, 2-Tributylstannyl-, 2-Boronic ester derivatives |

| -CON(iPr)₂ (Carboxamide) | C2 | R-CHO, R-CN | 2-(Hydroxyalkyl)-, 2-Acyl- derivatives |

This table illustrates potential synthetic pathways based on established DoM methodologies for substituted anilines.

This approach provides a highly predictable and versatile route to ortho-substituted aniline derivatives that are often inaccessible through classical electrophilic substitution methods. wikipedia.org

Palladium-Catalyzed Coupling Reactions with this compound Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. rsc.org To utilize 3-(phenoxymethyl)aniline in these reactions, it must first be converted into a suitable derivative, typically an aryl halide or triflate (for use as an electrophile) or an organoboron or organotin reagent (for use as a nucleophile). For instance, regioselective halogenation, as discussed previously, could yield a bromo-derivative like 4-bromo-3-(phenoxymethyl)aniline, a key precursor for subsequent coupling reactions.

C-N Cross-Coupling Methodologies

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N bonds between aryl halides/triflates and amines. wikipedia.orgnih.gov This reaction allows for the coupling of a halogenated derivative of 3-(phenoxymethyl)aniline with a wide array of primary or secondary amines, amides, or carbamates. Conversely, 3-(phenoxymethyl)aniline itself can act as the nucleophilic partner in couplings with other aryl or heteroaryl halides.

The success of the Buchwald-Hartwig reaction hinges on the choice of the palladium precursor and, most critically, the supporting phosphine (B1218219) ligand. rug.nl Modern bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) and N-heterocyclic carbene (NHC) ligands have enabled the coupling of a vast range of substrates under relatively mild conditions. researchgate.netrug.nl

Table 3: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide Substrate | Amine Partner | Pd Precursor / Ligand | Base | Solvent | Typical Product |

| 4-Bromo-3-(phenoxymethyl)aniline | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene (B28343) | 4-Morpholino-3-(phenoxymethyl)aniline |

| 2-Chloro-3-(phenoxymethyl)aniline | Aniline | [Pd(cinnamyl)Cl]₂ / BrettPhos | K₃PO₄ | Dioxane | N-Phenyl-3-(phenoxymethyl)benzene-1,2-diamine derivative |

| Aryl Bromide | 3-(Phenoxymethyl)aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-Amyl alcohol | N-(Aryl)-3-(phenoxymethyl)aniline |

This table provides illustrative examples of catalyst systems and conditions applicable to derivatives of 3-(phenoxymethyl)aniline based on established literature for similar substrates.

These methodologies offer a direct and modular route to complex diarylamines, triarylamines, and N-heterocycles that would be difficult to access through other synthetic methods. nih.gov

Carbon-Carbon Bond Formation Strategies

Palladium-catalyzed reactions are also paramount for C-C bond formation, with the Suzuki, Heck, and Sonogashira couplings being the most prominent examples. These reactions enable the introduction of alkyl, alkenyl, aryl, and alkynyl groups onto the aniline scaffold of 3-(phenoxymethyl)aniline derivatives.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an aryl halide or triflate with an organoboron reagent (a boronic acid or ester). nih.gov A halogenated derivative of 3-(phenoxymethyl)aniline could be coupled with various boronic acids to introduce new aryl or alkyl groups. This reaction is known for its mild conditions and high functional group tolerance. unimib.itmdpi.com

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. researchgate.net This provides a direct method for the vinylation of a halo-3-(phenoxymethyl)aniline derivative, yielding substituted styrenes or cinnamate-type structures.

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, providing a powerful method for synthesizing arylalkynes. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org

Table 4: Representative Palladium-Catalyzed C-C Coupling Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System (Pd Source / Ligand) | Base / Additive | Resulting C-C Bond |

| Suzuki | 4-Bromo-3-(phenoxymethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aryl-Aryl |

| Heck | 2-Iodo-3-(phenoxymethyl)aniline | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Aryl-Vinyl |

| Sonogashira | 4-Bromo-3-(phenoxymethyl)aniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Aryl-Alkynyl |

This table outlines typical conditions for key C-C coupling reactions, demonstrating their applicability to functionalized 3-(phenoxymethyl)aniline derivatives.

These C-C bond-forming strategies are foundational in modern organic synthesis, enabling the construction of complex molecular architectures from simple, readily available precursors. The application of these methods to derivatives of 3-(phenoxymethyl)aniline opens up vast possibilities for creating novel compounds for diverse scientific applications.

Spectroscopic and Crystallographic Elucidation of 3 Phenoxymethyl Aniline Hydrochloride and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity and spatial relationships of atoms.

In the ¹H NMR spectrum of 3-(Phenoxymethyl)aniline (B2966447) hydrochloride, distinct signals corresponding to each unique proton environment are expected. The presence of the hydrochloride salt means the aniline (B41778) amine group is protonated to an ammonium (B1175870) group (-NH₃⁺), which significantly influences the chemical shifts of the protons on the aniline ring. The spectrum is anticipated to show signals for the aromatic protons of both the aniline and phenoxy rings, the methylene (B1212753) bridge protons, and the ammonium protons.

The aromatic region (typically δ 7.0-8.0 ppm) would be complex due to the overlapping signals from the two benzene (B151609) rings. The protons on the aniline ring are influenced by the meta-directing, electron-withdrawing ammonium group and the ortho-, para-directing ether linkage. The protons on the phenoxy ring are influenced by the electron-donating ether oxygen. The methylene (-O-CH₂-) protons are expected to appear as a sharp singlet, likely around δ 5.1 ppm. The ammonium (-NH₃⁺) protons would typically present as a broad singlet, the chemical shift of which can be variable and dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Phenoxymethyl)aniline Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Phenoxy ring) | ~ 6.9 - 7.4 | Multiplet | 5H |

| Aromatic (Aniline ring) | ~ 7.2 - 7.6 | Multiplet | 4H |

| Methylene (-O-CH₂-) | ~ 5.1 | Singlet | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would show signals for the twelve aromatic carbons and the single methylene carbon.

The carbon attached to the ammonium group (C-N) would be shifted downfield. The carbons of the phenoxy ring are influenced by the ether oxygen, with the carbon directly attached to the oxygen (C-O) showing a significant downfield shift. The methylene carbon signal is expected in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O (Phenoxy) | ~ 158 |

| Aromatic C-N (Aniline) | ~ 139 |

| Aromatic CH (Phenoxy/Aniline) | ~ 115 - 130 |

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In the case of this compound, COSY would reveal the coupling relationships between the protons within the aniline ring and, separately, within the phenoxy ring, aiding in the specific assignment of these aromatic protons. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for definitively assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is key for piecing together different fragments of the molecule. ipb.pt For this structure, a critical HMBC correlation would be observed between the methylene (-CH₂-) protons and the quaternary carbon of the phenoxy ring, as well as the C3 carbon of the aniline ring, unequivocally confirming the phenoxymethyl-aniline connectivity. emerypharma.comipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. researchgate.net

A prominent, broad absorption band is expected in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium (-NH₃⁺) salt. The aromatic C-H stretching vibrations would appear as sharper peaks just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the aryl ether C-O-C bond are expected to produce strong bands around 1240 cm⁻¹ and 1040 cm⁻¹, respectively. Bending vibrations for the aromatic rings and the N-H group would also be present at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aryl Ether (-C-O-C-) | Asymmetric Stretch | ~ 1240 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. In a typical electron ionization (EI) mass spectrum, the hydrochloride salt would dissociate, and the analysis would be of the free base, 3-(Phenoxymethyl)aniline (C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol ).

The molecular ion peak (M⁺) would be expected at m/z ≈ 199. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway would be the cleavage of the C-O ether bond. Cleavage at the benzyl-oxygen bond is characteristic, which would lead to a fragment corresponding to the [M - OPh]⁺ ion at m/z 106 (C₇H₈N⁺). Another significant fragment could arise from the loss of the aminobenzyl radical, resulting in a phenoxy cation at m/z 93 (C₆H₅O⁺).

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-(Phenoxymethyl)aniline

| m/z Value | Possible Fragment Identity | Formula |

|---|---|---|

| 199 | Molecular Ion [M]⁺ | [C₁₃H₁₃NO]⁺ |

| 106 | [M - OPh]⁺ | [C₇H₈N]⁺ |

| 93 | [PhO]⁺ | [C₆H₅O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its structure.

This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it would reveal the conformation of the molecule in the solid state, such as the orientation of the phenoxy group relative to the aniline ring. Crucially, the analysis would also detail the crystal packing arrangement, showing intermolecular interactions such as hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻), as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Single Crystal Growth Techniques

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality crystals of suitable size and perfection. For organic salts like aniline hydrochlorides, the most common and effective method for crystal growth is the slow evaporation technique. This method relies on the gradual increase in the concentration of a solute in a solvent until it reaches supersaturation, at which point nucleation and subsequent crystal growth occur.

The general procedure involves dissolving the purified compound, such as this compound, in a suitable solvent or solvent mixture at or near room temperature. The choice of solvent is critical and is determined by the compound's solubility; the ideal solvent dissolves the compound sufficiently but is also volatile enough to evaporate over a period of several days to weeks. Common solvents for this class of compounds include ethanol (B145695), methanol, water, or mixtures thereof.

The process is typically carried out in a beaker or vial covered with a perforated film (e.g., Parafilm) to control the rate of evaporation. A slow rate is crucial as it allows for the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystallites. The vessel is left undisturbed in a vibration-free environment at a constant temperature to promote optimal growth conditions. Other techniques such as vapor diffusion, where a precipitant solvent slowly diffuses into the solution, can also be employed to achieve the necessary supersaturation for crystallization. arxiv.org

Crystal Structure Refinement and Analysis

Once a suitable single crystal is obtained, it is mounted on a diffractometer, and its structure is determined by X-ray diffraction. The diffraction data provides information about the electron density distribution within the crystal, from which the atomic positions can be derived and refined.

As a representative example for this class of compounds, the crystal structure of anilinium chloride (C₆H₅NH₃⁺·Cl⁻) has been thoroughly investigated. The structure was solved using direct methods and refined by full-matrix least-squares procedures. In such a refinement, the positions of non-hydrogen atoms are refined anisotropically, while hydrogen atoms, particularly those of the anilinium group, are located from difference Fourier maps and refined isotropically.

The key crystallographic data obtained from the refinement of anilinium chloride provide a precise description of the crystal lattice. These parameters are essential for understanding the packing and symmetry of the molecules in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈ClN |

| Formula Weight | 129.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.918(5) |

| b (Å) | 5.334(2) |

| c (Å) | 8.485(2) |

| β (°) | 100.99(2) |

| Volume (ų) | 706.9(4) |

| Z | 4 |

| Temperature (K) | 295 |

Data sourced from the crystallographic study of anilinium chloride.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of aniline hydrochloride derivatives is dominated by a network of strong charge-assisted hydrogen bonds. In the case of anilinium chloride, the ammonium group (-NH₃⁺) of the anilinium cation acts as a hydrogen-bond donor, while the chloride anion (Cl⁻) serves as the acceptor. Each anilinium cation forms three N-H···Cl hydrogen bonds to three different chloride ions.

This extensive hydrogen bonding results in a layered supramolecular structure. The anilinium cations are arranged in pairs with their phenyl rings oriented in an anti-parallel fashion. These pairs are linked via the chloride ions, forming infinite two-dimensional layers parallel to the (100) plane of the crystal lattice. The cohesion between these layers is provided by weaker van der Waals forces. The geometry of these hydrogen bonds, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the bond angle, are critical parameters that define the strength and directionality of the interaction.

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N-H(1)···Cl | 0.91(4) | 2.31(4) | 3.213(2) | 171(3) |

| N-H(2)···Cl | 0.90(4) | 2.33(4) | 3.220(2) | 169(3) |

| N-H(3)···Cl | 0.91(4) | 2.34(4) | 3.235(2) | 168(3) |

D = Donor atom (N); A = Acceptor atom (Cl). Data sourced from the crystallographic study of anilinium chloride.

Computational and Theoretical Investigations of 3 Phenoxymethyl Aniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and electronic properties of chemical compounds. These methods, rooted in quantum mechanics, provide insights into parameters that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule.

In studies of aniline (B41778) derivatives, DFT calculations are employed to determine optimized geometrical parameters like bond lengths and bond angles. For instance, in a computational study of 4-Nitro-2-phenoxy aniline, a compound structurally similar to 3-(Phenoxymethyl)aniline (B2966447), DFT methods were used to compute these parameters. The optimized geometry and electronic structures serve as a foundation for evaluating various physical, chemical, and spectral properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is an approximation to the exchange-correlation energy, which is a key component of the total energy in DFT. The basis set is a set of mathematical functions used to build the molecular orbitals.

A commonly used combination for organic molecules is the B3LYP functional with a 6-311G(2d, p) basis set. This notation indicates the use of the B3LYP hybrid functional and the 6-311G basis set, which is a triple-zeta basis set that provides a good balance between accuracy and computational cost. The "(2d, p)" part of the basis set notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allows for a more flexible and accurate description of the electron distribution, especially in systems with complex bonding. In computational investigations of aniline derivatives, this level of theory has been shown to provide results that are in good agreement with experimental data.

| Computational Parameter | Description |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-311G(2d, p) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

The MEP map provides a visual guide to the reactive sites of a molecule. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For aniline derivatives, the MEP map can identify the likely sites for protonation or interaction with other charged species. In a study of 4-Nitro-2-phenoxy aniline, MEP analysis would reveal the electron-rich areas around the nitro group's oxygen atoms and the amine group, indicating these as potential sites for electrophilic interaction. The electron-deficient regions would likely be found around the hydrogen atoms of the amine group and the aromatic rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals are critical in determining the outcome of a chemical reaction.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In the analysis of aniline derivatives like 2-phenoxyaniline, FMO analysis can provide insights into their electronic properties and reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the regions most involved in electron donation and acceptance during a chemical reaction. For instance, the HOMO is often localized on the electron-rich aniline part of the molecule, while the LUMO might be distributed over the phenoxy ring or other electron-withdrawing substituents.

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron donor |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Highest Occupied Molecular Orbital (HOMO) Properties

The Highest Occupied Molecular Orbital (HOMO) is a fundamental concept in computational chemistry that describes the outermost electron-containing orbital of a molecule. The energy of the HOMO is directly related to the molecule's ability to donate electrons, influencing its reactivity in chemical reactions and its role in forming charge-transfer complexes. A higher HOMO energy level indicates a greater propensity for electron donation, making the molecule a better electron donor.

For aromatic amines like 3-(Phenoxymethyl)aniline, the HOMO is typically a π-orbital with significant electron density localized on the aniline ring and the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen atom contributes significantly to the HOMO, enhancing its electron-donating character. The phenoxymethyl (B101242) substituent, while containing an electronegative oxygen atom, can also influence the electronic properties of the aniline ring through resonance and inductive effects.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to determine the energy and spatial distribution of the HOMO. thaiscience.inforesearchgate.net For aniline and its derivatives, electron-donating groups attached to the aromatic ring generally increase the HOMO energy level, while electron-withdrawing groups lower it. researchgate.net In the case of 3-(Phenoxymethyl)aniline hydrochloride, the protonation of the amino group to form the hydrochloride salt would be expected to significantly lower the HOMO energy, thereby reducing its electron-donating capacity compared to the free base.

The spatial distribution of the HOMO is crucial for understanding the regioselectivity of electrophilic substitution reactions and the nature of intermolecular interactions. The lobes of the HOMO orbital indicate the regions of highest electron density, which are the most probable sites for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is devoid of electrons. The energy of the LUMO is a measure of a molecule's ability to accept electrons. A lower LUMO energy signifies a greater electron affinity, making the molecule a better electron acceptor.

In this compound, the LUMO is expected to be a π*-antibonding orbital distributed over the aromatic rings. The energy of the LUMO is influenced by the substituents on the benzene (B151609) rings. The phenoxymethyl group and the ammonium (B1175870) group (-NH3+) will affect the LUMO energy level. The positively charged ammonium group in the hydrochloride salt acts as a strong electron-withdrawing group, which would significantly lower the LUMO energy, making the molecule a better electron acceptor than its free-base counterpart.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of higher reactivity and is often associated with molecules that are more easily polarized and can exhibit significant biological activity. researchgate.netresearchgate.net Computational methods like DFT are instrumental in calculating these orbital energies and the resulting energy gap. researchgate.net

| Parameter | Description | Significance in this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. Expected to be lowered by protonation of the amine. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. Expected to be lowered by the electron-withdrawing ammonium group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a molecule in various environments.

Conformational Analysis and Dynamics

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The molecule possesses several rotatable bonds, including the C-O and C-C bonds of the phenoxymethyl group and the C-N bond of the aniline moiety. These rotations give rise to a complex potential energy surface with multiple local energy minima corresponding to different stable conformations.

MD simulations can be employed to explore this conformational landscape by simulating the molecule's motion at a given temperature. Over the course of the simulation, the molecule will transition between different conformations, allowing for the identification of the most populated and energetically favorable structures. This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. Studies on similar molecules, such as chlorpromazine hydrochloride, have utilized MD simulations to understand the dynamics and disorder of flexible side chains. nih.gov

Solvent Effects on Molecular Behavior

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to model the solute-solvent interactions and observe how the solvent affects the conformational preferences and dynamics of the solute.

Molecular Docking Studies (focused on ligand design principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijprajournal.com It is a valuable tool in drug discovery and ligand design, providing insights into the binding modes and affinities of potential drug candidates.

Interaction Profiling with Model Active Sites

The interaction profile of a ligand like this compound with a model active site, such as that of EGFR, would likely involve a combination of the following interactions:

Hydrogen Bonding: The ammonium group of the hydrochloride salt is a potent hydrogen bond donor and could interact with acceptor residues like aspartate or glutamate in the active site. The ether oxygen of the phenoxymethyl group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings provide a significant hydrophobic surface area that can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, valine, and alanine.

π-Stacking and π-Cation Interactions: The aromatic rings can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. The positively charged aniline ring (due to the ammonium group) can also engage in π-cation interactions with aromatic side chains.

Docking studies on aniline-based inhibitors have revealed the importance of these interactions for achieving high binding affinity. For example, studies on phenoxyimine-based ligands have shown binding energies in the range of -8 to -10 kcal/mol with targets like EGFR and HER-2, driven by a combination of these forces. researchgate.net Similarly, docking of other aniline derivatives has demonstrated binding scores in the range of -5 to -7 kcal/mol. ijprajournal.com These values indicate a strong and stable interaction with the protein target. The design of effective ligands often involves optimizing these interactions to maximize binding affinity and selectivity.

| Interaction Type | Potential Functional Groups Involved | Example Interacting Residues |

| Hydrogen Bonding | Ammonium group (-NH3+), Ether oxygen (-O-) | Aspartate, Glutamate, Serine |

| Hydrophobic Interactions | Phenyl rings | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

| π-Cation Interactions | Protonated Aniline Ring | Phenylalanine, Tyrosine, Tryptophan |

Predictive Binding Mode Analysis of this compound: A Review of Publicly Available Research

Currently, there is a notable absence of publicly available scientific literature detailing the specific computational and theoretical investigations into the predictive binding mode of this compound. Extensive searches of scholarly databases and scientific publications did not yield any dedicated molecular docking, binding affinity analysis, or other in silico studies focused exclusively on this compound.

While computational methods such as molecular docking are frequently employed to predict the interaction of small molecules with biological targets, and numerous studies exist for various aniline derivatives and compounds with phenoxymethyl moieties, specific research on this compound has not been identified. This indicates a gap in the current body of scientific research concerning the predictive binding behavior of this particular chemical entity.

Therefore, without any available data from targeted research, it is not possible to provide a detailed analysis of its predicted binding modes, including potential protein targets, binding energies, or key molecular interactions. The generation of data tables or a summary of research findings is precluded by the lack of specific studies on this compound.

Investigation of Derivatives and Analogues of 3 Phenoxymethyl Aniline Hydrochloride

Design Principles for Structural Analogues

The design of structural analogues is guided by established principles of medicinal chemistry, focusing on the three main components of the parent molecule: the phenoxymethyl (B101242) moiety, the aniline (B41778) ring, and the ether linker. The goal is to introduce chemical diversity to probe the structure-activity relationship (SAR) and identify compounds with superior characteristics. mdpi.comnih.gov

The terminal phenoxy group is considered a "privileged moiety" in drug scaffolds, meaning it is a structural element that can provide high-affinity ligands for more than one type of receptor or enzyme. mdpi.comnih.gov Introducing new substituents to this group can alter the molecule's shape, conformation, and interaction with its biological target. nih.gov Modifications can be designed to enhance hydrophobic interactions, introduce hydrogen bonding capabilities, or alter electronic properties. For instance, studies on other phenoxy-containing compounds have shown that substitutions can significantly improve binding strength and activity. mdpi.comnih.gov

Potential modifications to the phenoxymethyl ring include the introduction of various substituents at the ortho, meta, or para positions. Examples of such modifications found in related chemical structures include chloro, methoxy (B1213986), and trifluoro groups. nih.govappchemical.com The ether oxygen atom of the phenoxy moiety itself can be crucial for forming hydrogen bonds with biological targets. mdpi.comnih.gov

Table 1: Illustrative Modifications on the Phenoxymethyl Moiety

| Substitution Position | Substituent Group | Potential Effect |

|---|---|---|

| para (4-position) | Chloro (Cl) | Increases lipophilicity, alters electronic distribution |

| para (4-position) | Methoxy (OCH₃) | Acts as a hydrogen bond acceptor, can improve solubility |

| para (4-position) | Trifluorophenoxy (OCF₃) | Enhances binding affinity and metabolic stability |

| ortho (2-position) | Fluoro (F) | Can block metabolism, influence conformation |

| para (4-position) | tert-Butyl (C(CH₃)₃) | Increases steric bulk, enhances hydrophobic interactions nih.gov |

The aniline motif is a common component in drug development but is also a "structural alert" due to its potential for metabolic instability and toxicity through the formation of reactive metabolites. acs.orgnih.gov Replacing or substituting the aniline ring is a key strategy to mitigate these liabilities while fine-tuning pharmacological properties. cresset-group.com Strategic substitutions can enhance bioavailability, solubility, and selectivity for the target receptor. cresset-group.com

The selection of substituents on the aniline ring can dramatically influence the compound's activity. Studies on other aniline-containing antibacterials have shown that hydrophobic substituents, such as halogens (fluoro, chloro, bromo) and alkyl groups (isopropyl), tend to increase activity. longdom.org Conversely, polar groups like acids can eliminate activity, while a methoxy substituent can decrease potency. longdom.org The position of the substituent (ortho, meta, para) is also critical, as it can affect lipophilicity and the potential for intramolecular interactions. nih.gov

Table 2: Representative Substitutions on the Aniline Ring

| Substituent Group | Position | Rationale / Potential Effect |

|---|---|---|

| Fluoro (F) | ortho, meta, para | Can improve metabolic stability and binding affinity longdom.org |

| Chloro (Cl) | ortho, meta, para | Increases hydrophobicity, often enhances potency longdom.org |

| Bromo (Br) | ortho, meta, para | Further increases hydrophobicity and potency longdom.org |

| Methyl (CH₃) | ortho, meta, para | Adds bulk, can fill hydrophobic pockets |

| Trifluoromethyl (CF₃) | meta | Strong electron-withdrawing group, can enhance potency and metabolic stability longdom.org |

| Methoxy (OCH₃) | ortho, meta, para | Can alter electronic properties and solubility, but may decrease potency longdom.org |

Variations can include altering the linker length by adding or removing methylene (B1212753) units. mdpi.com Replacing the ether oxygen with other atoms or groups, such as sulfur (to create a thioether) or nitrogen (to form an amine), can change bond angles, polarity, and hydrogen bonding capacity. mdpi.com Introducing more rigid linkers, such as amides or esters, can restrict conformational freedom, which may enhance binding by reducing the entropic penalty upon binding. mdpi.com Conversely, more flexible linkers might allow the molecule to adopt a more favorable conformation for binding. mdpi.com In the broader field of drug design, highly stable linkers like silyl (B83357) ethers have also been developed to improve plasma stability. nih.govaxispharm.com

Table 3: Potential Variations in the Linker Region

| Linker Type | Structure | Key Properties |

|---|---|---|

| Thioether | -CH₂-S- | Increases lipophilicity, alters bond angle compared to ether mdpi.com |

| Amine | -CH₂-NH- | Introduces hydrogen bond donor capability |

| Amide | -C(O)-NH- | More rigid, introduces H-bond donor/acceptor sites mdpi.com |

| Ester | -C(O)-O- | Introduces polarity, potentially hydrolytically labile mdpi.com |

| Extended Ether | -CH₂-CH₂-O- | Increases length and flexibility mdpi.com |

Synthetic Strategies for Novel Derivatives

The synthesis of novel derivatives of 3-(Phenoxymethyl)aniline (B2966447) hydrochloride can be achieved through various strategic approaches, ranging from the rapid generation of compound libraries to the precise construction of a single, rationally designed molecule.

Parallel synthesis is a strategy to efficiently generate a large number of compounds for screening. For the 3-(Phenoxymethyl)aniline scaffold, multi-component reactions are a powerful tool. A three-component reaction could potentially bring together precursors for the aniline ring, the phenoxymethyl group, and the linker in a single step to rapidly create a library of analogues. beilstein-journals.org For example, a library of aniline derivatives can be generated by reacting a common intermediate, such as an aldehyde, with a diverse set of substituted anilines through reductive amination. nih.gov This approach is robust, and the yield is often not significantly affected by different substituents on the aniline moiety. nih.gov Similarly, starting with 1,3,5-tris(bromomethyl)benzene, a core structure can be coupled with various substituted phenols, followed by reaction with a range of amines to produce a diverse library of compounds. mdpi.com

Targeted synthesis is employed when a specific analogue has been designed based on structural data or SAR insights. The synthesis is typically a multi-step process requiring precise control over reaction conditions. For instance, to synthesize a specific para-substituted aniline derivative, a palladium-catalyzed C-H olefination could be employed, which allows for the selective functionalization of the aniline ring. uva.nl The synthesis of multi-substituted anilines, which can be challenging with conventional methods, can be achieved efficiently through domino rearrangement reactions promoted by copper catalysts under mild conditions. eurekalert.org

A common targeted approach involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with 3-(bromomethyl)aniline (B136996) (or a protected precursor) to form the desired ether linkage. Alternatively, a 1,4-conjugate addition of a specific aniline derivative to a suitable Michael acceptor can be used, a reaction that can be facilitated by an organocatalyst like squaric acid. nih.gov Reductive amination is another reliable strategy for the N-alkylation of aniline-containing derivatives to produce secondary or tertiary amines in good yields. nih.gov

Structure-Property Relationship Studies of Derivatives (excluding biological activity of the target compound itself)

The introduction of various substituents onto the aromatic rings of 3-(phenoxymethyl)aniline can significantly alter its physicochemical properties. These changes are a direct consequence of the electronic and steric effects exerted by the substituent groups. By systematically studying these derivatives, a deeper understanding of the relationship between molecular structure and observable properties can be achieved.

The spectroscopic signatures of 3-(phenoxymethyl)aniline derivatives are highly sensitive to the nature and position of substituents. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for characterizing these compounds and understanding the electronic perturbations caused by structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: